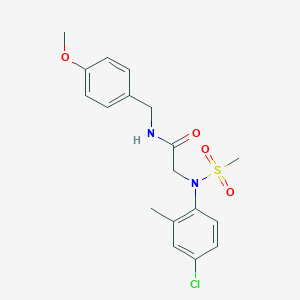![molecular formula C18H16ClF3N2O3S B258597 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CCT244747, is a small-molecule inhibitor that has been identified as a promising candidate for the treatment of cancer. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies exploring its potential as an anticancer agent.
作用機序
The mechanism of action of CCT244747 is not fully understood, but it is believed to involve the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation and survival. By inhibiting MELK, CCT244747 may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CCT244747 has minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans. In addition to its anticancer effects, CCT244747 has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
One advantage of CCT244747 is that it has shown activity against a wide range of cancer cell lines, suggesting that it may be effective against multiple types of cancer. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
将来の方向性
There are several potential future directions for research on CCT244747. One possibility is to further elucidate the mechanism of action and identify potential biomarkers that could be used to predict response to treatment. Another direction is to explore the potential of CCT244747 in combination with other anticancer agents or immunotherapies. Finally, there may be potential applications for CCT244747 in other diseases beyond cancer, given its anti-inflammatory and neuroprotective effects.
合成法
The synthesis of CCT244747 involves a multistep process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclopropylamine to form N-cyclopropyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-cyclopropyl-N-(phenylsulfonyl)-4-chloro-3-(trifluoromethyl)aniline. Finally, this compound is reacted with glycine to form the final product, CCT244747.
科学的研究の応用
CCT244747 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mice have also shown promising results, with CCT244747 significantly inhibiting the growth of tumors in several different models of cancer.
特性
製品名 |
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
分子式 |
C18H16ClF3N2O3S |
分子量 |
432.8 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-16-9-8-13(10-15(16)18(20,21)22)24(11-17(25)23-12-6-7-12)28(26,27)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,23,25) |
InChIキー |
YLYFJUNCKULCAF-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)




![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)
